molecular formula C12H11FN2O2 B1273088 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole CAS No. 465514-85-6

1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole

Cat. No. B1273088
M. Wt: 234.23 g/mol
InChI Key: FVOXWOJMSLDMME-UHFFFAOYSA-N
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Description

The compound 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The specific structure of this compound includes a 2-fluoro-5-nitrophenyl group attached to the nitrogen of the pyrrole ring, and two methyl groups at the 2 and 5 positions of the pyrrole ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-withdrawing groups (fluoro and nitro) on the aromatic ring.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis, which is a classical method for preparing pyrroles. The synthesis of related compounds, such as 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, involves the condensation of hydrazides with aromatic aldehydes and acetone to give hydrazones, which can further react to form pyrrole derivatives . Although the specific synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the planarity of the pyrrole ring and the substituent effects on the ring. For instance, the crystal structure of a related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, shows that the pyrrole and phenyl rings are nearly planar, and the nitro group slightly twists out of the phenyl plane . The presence of methyl groups on the pyrrole ring can influence the planarity and the overall molecular conformation, which in turn affects the chemical and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives is significantly influenced by the substituents on the aromatic ring. The electron-withdrawing groups, such as nitro and fluoro, can affect the acid/base characteristics of the pyrrole nitrogen and the reactivity at the alpha and beta positions of the ring. These characteristics are crucial in determining the kinetic and thermodynamic parameters of reactions involving pyrrole derivatives, including polymerization . The specific reactions of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole are not discussed in the provided papers, but it can be inferred that the compound would participate in reactions typical of nitroaromatics and pyrroles, such as nucleophilic substitution and electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The presence of substituents can influence properties such as solubility, melting point, and boiling point. The nitro group is known to be a strong electron-withdrawing group, which could increase the acidity of the pyrrole hydrogen. The fluorine atom could also affect the compound's lipophilicity and electronic properties. The detailed physical and chemical properties of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole are not provided in the papers, but similar compounds exhibit significant intermolecular interactions, such as C-H-π interactions, which can affect the compound's crystallinity and stability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reaction Studies : The compound is used in various synthesis reactions. For instance, 2-Fluoro-5-nitrobenzonitrile, an analogue in which the 2-nitro group is replaced by a cyano group, reacts with several amines and amino acids, including NH-heteroaromatic compounds (Wilshire, 1967).

  • Crystal Structure Analysis : The crystal structure of related compounds, like 2,5-dimethyl-3,4-diacetyl-1-(3-Nitrophenyl)pyrrol, has been analyzed, providing insights into molecular configuration (Zhuang Hong, 2000).

  • Molecular Structure and Energetics : The thermochemical and thermodynamic properties of related molecules like 2,5-dimethyl-1-(4-nitrophenyl)pyrrole have been explored using calorimetric techniques and molecular orbital calculations (da Silva & Santos, 2010).

Chemical Reactions and Properties

  • Nitrophenyl Derivatives : The study of nitrophenyl derivatives of pyrrole 2,5-diamides has shown color change and anion binding properties, indicating potential applications in chemical sensors (Camiolo et al., 2003).

  • Reactivity with Heterocycles : Nitrosoalkenes' reactivity towards compounds like dipyrromethanes, pyrrole, and 2,5-dimethylpyrrole has been studied, shedding light on possible synthetic pathways and mechanisms (Nunes et al., 2014).

Advanced Materials

  • Electrochromic Devices : A study explored the synthesis of conducting polymers from isomers related to 1-(4-nitrophenyl)-1H-pyrrole for potential use in electrochromic devices (Variş et al., 2006).

  • Paramagnetic Materials : Research into biradicals like 2’,5’-dimethyl-, 2’-fluoro-5’-methyl-, and 5’-fluoro-2’-methyl- biphenyl-3,5-diyl bis(tert-butyl nitroxides) has implications for creating paramagnetic materials from diamagnetic polymers (Yoshitake et al., 2016).

Imaging and Detection

  • PET Imaging : Synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging indicates the compound's relevance in medical imaging technologies (Wang et al., 2014).

  • Single Molecule Detection : The use of charge transfer labels based on derivatives of 1-(4-nitrophenyl)-1H-pyrrole for detecting single molecule interactions in biological systems (Clair, 1997).

properties

IUPAC Name

1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-3-4-9(2)14(8)12-7-10(15(16)17)5-6-11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOXWOJMSLDMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381745
Record name 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
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Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole

CAS RN

465514-85-6
Record name 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole
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Record name 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465514-85-6
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